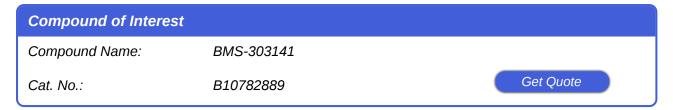


Application Notes and Protocols for BMS-303141 in a Mouse Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in the de novo synthesis of fatty acids and cholesterol.[1][2][3] ACL catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental step linking cellular energy metabolism from glycolysis to lipogenesis.[4][5] Due to the increased reliance of cancer cells on de novo lipogenesis for membrane production, signaling molecules, and energy storage, ACL has emerged as a promising therapeutic target in oncology.[4][6][7] These application notes provide detailed protocols and dosage information for the use of BMS-303141 in a preclinical mouse xenograft model of hepatocellular carcinoma.

Mechanism of Action

BMS-303141 exerts its anti-neoplastic effects by inhibiting ATP-citrate lyase, thereby depleting the pool of cytosolic acetyl-CoA. This reduction in acetyl-CoA availability curtails the synthesis of fatty acids and cholesterol, which are essential for the rapid proliferation and survival of cancer cells. The inhibition of ACL can lead to cell growth arrest and apoptosis.[6][7] The activity of ACL is also linked to other critical cellular signaling pathways, including AKT and mTOR signaling, which are frequently dysregulated in cancer.[4][8]

Caption: Simplified signaling pathway of **BMS-303141** action.



Quantitative Data Summary

The following tables summarize the in vivo dosage and administration of **BMS-303141** in a mouse xenograft model, as well as its in vitro potency.

Table 1: In Vivo Dosage and Administration of BMS-303141

Parameter	Details	Reference
Animal Model	BALB/c nude mice [9]	
Tumor Model	HepG2 hepatocellular carcinoma xenograft [9]	
Dosage	5 mg/kg/day	[1]
Administration Route	Oral gavage (p.o.)	[1]
Treatment Schedule	Daily for 8 consecutive days	[1]
Vehicle	Normal saline	[9]

Table 2: In Vitro Efficacy of BMS-303141

Parameter	Value	Cell Line	Reference
IC50 (ACL inhibition)	0.13 μΜ	Recombinant human ACL	[1][2]
IC50 (Lipid Synthesis)	8 μΜ	HepG2	[2][8]

Experimental Protocols HepG2 Mouse Xenograft Model Protocol

This protocol is based on studies demonstrating the efficacy of **BMS-303141** in a HepG2 xenograft model.[1][9]

Materials:



- · HepG2 cells
- BALB/c nude mice (4-5 weeks old)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can improve tumor take rate)
- BMS-303141
- Vehicle for oral gavage (e.g., normal saline, or a solution of DMSO, PEG300, Tween80, and water)[2]
- Gavage needles
- Calipers for tumor measurement
- · Sterile syringes and needles

Procedure:

- Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.
- Cell Preparation for Implantation:
 - Trypsinize the cells and wash them with sterile PBS.
 - \circ Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells per 100 μ L.[9]
- Tumor Implantation:
 - Anesthetize the mice.
 - \circ Inject 100 µL of the cell suspension (5 x 107 cells) subcutaneously into the abdominal flank of each mouse.[9]

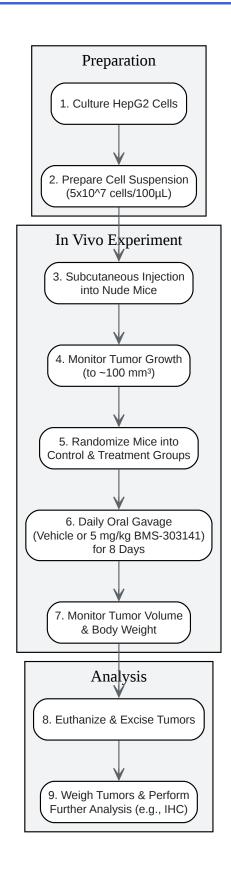
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- Tumor Growth Monitoring:
 - Monitor the mice for tumor formation.
 - Once tumors are palpable, measure their volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- · Treatment Initiation:
 - When the average tumor volume reaches approximately 100 mm3, randomize the mice into treatment and control groups.[9]
- · Drug Preparation and Administration:
 - Prepare a stock solution of BMS-303141 in a suitable solvent (e.g., DMSO).
 - On each treatment day, dilute the stock solution with the vehicle to the final desired concentration (5 mg/kg).
 - Administer the BMS-303141 solution or vehicle to the respective groups via oral gavage daily for 8 days.[1]
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[10]





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Caption: Experimental workflow for the HepG2 mouse xenograft model.



Application to Other Cancer Types

While the detailed protocol provided is for hepatocellular carcinoma, the role of ACL in lipogenesis is a common feature of many cancers. Therefore, **BMS-303141** may have therapeutic potential in other malignancies.

- Prostate Cancer: ACLY expression is elevated in prostate cancer and its inhibition has been shown to sensitize castration-resistant prostate cancer cells to androgen receptor antagonists.[2]
- Breast Cancer: ACLY is often overexpressed in breast cancer, and its depletion can promote apoptosis in breast cancer cell lines.
- Lung Cancer: In non-small cell lung cancer, ACLY is implicated in pathogenesis and its inhibition can lead to growth arrest both in vitro and in vivo.[6]

For these and other cancer types, the optimal dosage and administration schedule for **BMS-303141** in xenograft models would need to be determined empirically. The protocol provided for the HepG2 model can serve as a starting point for such studies.

Conclusion

BMS-303141 is a valuable tool for preclinical cancer research, particularly for studying the role of lipogenesis in tumorigenesis. The provided protocols and data offer a comprehensive guide for its application in a mouse xenograft model of hepatocellular carcinoma. Further investigation into its efficacy in other cancer models is warranted.

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